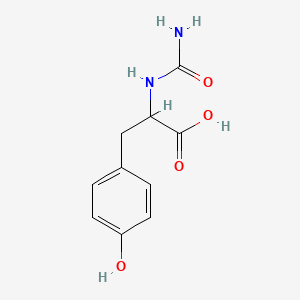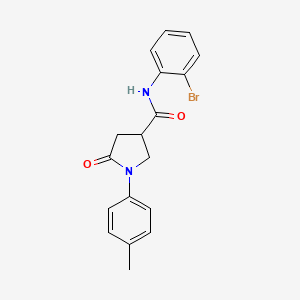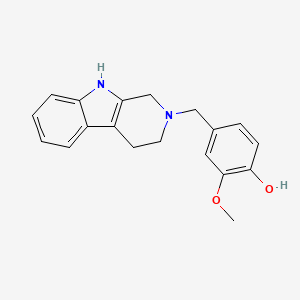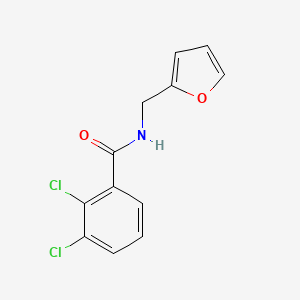
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, also known as DMQS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies. In
科学的研究の応用
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have therapeutic effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate is a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which means that it binds to the active site of these enzymes and prevents the breakdown of neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects, including improved cognitive function, memory, and learning ability. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues.
実験室実験の利点と制限
One of the main advantages of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate for lab experiments is its high potency and specificity for acetylcholinesterase and butyrylcholinesterase. This allows for precise control over the inhibition of these enzymes, which can be important for studying their role in various neurological disorders. However, one limitation of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, including its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, as well as its potential side effects and toxicity. Further research is also needed to explore the potential applications of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate in other areas of pharmacology and biochemistry.
合成法
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with p-toluenesulfonyl chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 8-hydroxyquinoline with p-toluenesulfonyl isocyanate, followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate with high purity.
特性
IUPAC Name |
(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-5-8-13(9-6-11)22(19,20)21-14-4-2-3-12-7-10-15(18)17-16(12)14/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWHTSSNVDOYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2NC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)
![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)



![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)


![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)
![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)

![N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4941511.png)